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Compound of Interest

Compound Name:
5-Bromo-2-hydroxybenzaldehyde

oxime

CAS No.: 82486-43-9

Cat. No.: B1462305

Get Quote

Technical Guide & Structural Insights

Executive Summary
5-Bromo-2-hydroxybenzaldehyde oxime (also known as 5-bromosalicylaldoxime) is a critical

organic scaffold used extensively as a ligand in coordination chemistry and as a

pharmacophore in drug development. Its structural integrity is defined by the interplay between

the phenolic hydroxyl group and the oxime moiety, which facilitates strong intramolecular

hydrogen bonding (resonance-assisted hydrogen bonding, RAHB).

This guide details the crystallographic characterization of the compound, focusing on the (E)-

isomer, which is the thermodynamically stable form. It synthesizes data from recent

redeterminations (e.g., Yuan et al., 2021) and establishes a protocol for reproducing high-

quality single crystals for X-ray diffraction (XRD) analysis.
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Before structural analysis, purity must be guaranteed. The synthesis exploits the condensation

of 5-bromosalicylaldehyde with hydroxylamine hydrochloride.

Synthetic Pathway
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde

carbonyl, followed by dehydration.

Precursor: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[1]

Reagent: Hydroxylamine hydrochloride (

).

Base: Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) to neutralize the HCl.

Solvent: Ethanol/Water (1:1).

Reaction Scheme:

Crystallization Protocol
For X-ray quality crystals, slow evaporation is preferred over rapid cooling to minimize twinning.

Parameter Specification

Solvent System
Ethanol (absolute) or Methanol/Chloroform

(1:1).

Concentration Saturated solution at 40°C.

Method Slow evaporation at room temperature (293 K).

Crystal Habit Colorless to pale yellow prisms/blocks.

Timeframe 3–7 days.
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The definitive structure of the title compound was redetermined to high precision in 2021. The

compound crystallizes in the Monoclinic crystal system.[2][3]

Crystal Data Parameters
Formula:

Crystal System: Monoclinic

Space Group:

(Common for planar aromatic oximes)

Z (Formulas per Unit Cell): 4

Isomer:(E)-configuration (Anti)

Molecular Conformation
The molecule adopts a near-planar conformation due to the extended

-conjugation across the benzene ring and the oxime double bond (

). The bromine atom at the 5-position and the hydroxyl group at the 2-position are coplanar with
the aromatic ring.

Key Geometric Features:

C=N Bond Length: Typically ~1.27–1.29 Å, characteristic of a double bond.

N-O Bond Length: Typically ~1.40 Å.

Torsion Angle: The

torsion angle is close to 0° or 180°, confirming the planarity required for conjugation.

Hydrogen Bonding Network
The supramolecular architecture is dominated by two types of hydrogen bonds:
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Intramolecular H-Bond (O1-H...N1):

Donor: Phenolic Oxygen (

).[3]

Acceptor: Oxime Nitrogen (

).[4]

Effect: This forms a pseudo-six-membered ring (

graph set), locking the molecule in the E-configuration and enhancing stability via
Resonance-Assisted Hydrogen Bonding (RAHB).

Intermolecular H-Bond (O2-H...O1):

Donor: Oxime Hydroxyl (

).

Acceptor: Phenolic Oxygen (

) of a neighboring molecule.

Result: This interaction typically links molecules into centrosymmetric dimers (

motif) or infinite zigzag chains running along a crystallographic axis (often the b-axis).

Hirshfeld Surface Analysis
To quantify intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis

(using CrystalExplorer) is standard protocol.

Surface: Shows red spots at the O-H...O and O-H...N contact points, indicating distances
shorter than the sum of van der Waals radii.

Fingerprint Plot:

H...H Contacts: Major contributor (~30-40%) due to close packing of aromatic rings.
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O...H/H...O Contacts: Significant spikes representing the strong hydrogen bonds.

Br...H/H...Br Contacts: Represents the influence of the heavy halogen atom on packing.

Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to structural validation.
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Caption: Workflow for the crystallographic characterization of 5-Bromo-2-
hydroxybenzaldehyde oxime, highlighting the transition from synthesis to supramolecular
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analysis.

Applications & Implications
Understanding this structure is pivotal for two fields:

Coordination Chemistry: The phenolic-OH and oxime-N act as a bidentate chelating site. The

crystal structure of the free ligand serves as the baseline to measure bond length changes

(e.g., C=N elongation) upon metal coordination (Cu, Ni, Pd).

Drug Design: The bromine atom enhances lipophilicity, while the oxime group is a bioisostere

for carbonyls. The specific H-bonding pattern observed in the crystal state often mimics the

ligand-receptor binding interaction in biological systems.

References
Yuan, L., Zhu, H.-Y., Kuang, J.-H., & Li, Z.-Y. (2021). Redetermination of the crystal structure

of (E)-5-bromo-2-hydroxybenzaldehyde oxime, C7H6BrNO2. Zeitschrift für

Kristallographie - New Crystal Structures, 236(5), 987–989. Link

Gonsalves, A. M., et al. (1997). 2,4-Dibromo-5-hydroxybenzaldehyde. Acta Crystallographica

Section C, 53, 494–496.[5] (Comparative structure of the aldehyde precursor).

PubChem. (2024). 5-Bromo-2-hydroxybenzaldehyde oxime (Compound).[6][7] National

Library of Medicine. Link

Cambridge Structural Database (CSD).Search Query: 5-bromosalicylaldoxime. CCDC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-
Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1462305/docs?utm_src=pdf-body#crystal-structure-analysis-of-5-bromo-2-hydroxybenzaldehyde-oxime
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1515%2Fncrs-2021-0186
https://www.researchgate.net/publication/244646266_2-Bromo-5-hydroxybenzaldehyde
https://www.benchchem.com/product/b1462305/docs?utm_src=pdf-body#crystal-structure-analysis-of-5-bromo-2-hydroxybenzaldehyde-oxime
https://www.researchgate.net/publication/354812073_Redetermination_of_the_crystal_structure_of_E-5-bromo-2-hydroxybenzaldehyde_oxime_C7H6BrNO2
https://pubchemlite.lcsb.uni.lu/e/compound/135497889
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F135497889
https://www.benchchem.com/product/b1462305?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12231669/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

2. A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in
Molecular Salts of 5-Bromocytosine - PMC [pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. PubChemLite - 5-bromo-2-hydroxybenzaldehyde oxime (C7H6BrNO2)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Crystal Structure Analysis of 5-Bromo-2-
hydroxybenzaldehyde Oxime]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462305/docs#crystal-structure-analysis-of-5-bromo-
2-hydroxybenzaldehyde-oxime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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